N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide
CAS No.: 904278-01-9
Cat. No.: VC4510808
Molecular Formula: C16H20N2O3S
Molecular Weight: 320.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904278-01-9 |
|---|---|
| Molecular Formula | C16H20N2O3S |
| Molecular Weight | 320.41 |
| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]methanesulfonamide |
| Standard InChI | InChI=1S/C16H20N2O3S/c1-22(19,20)17-11-15(16-7-4-10-21-16)18-9-8-13-5-2-3-6-14(13)12-18/h2-7,10,15,17H,8-9,11-12H2,1H3 |
| Standard InChI Key | AVKAVSJOJWVYSY-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic name N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]methanesulfonamide reflects its composition. The molecular formula is CHNOS, with a calculated molecular weight of 319.4 g/mol (based on atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).
Structural Features
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3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative with a six-membered ring fused to a benzene ring, contributing to aromatic interactions and potential receptor binding.
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Furan: A five-membered oxygen-containing heterocycle that enhances solubility and participates in hydrogen bonding.
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Methanesulfonamide: A sulfonamide group (-SONH) linked to a methyl group, commonly associated with enzyme inhibition and metabolic stability.
Table 1: Key Structural Components
| Component | Role in Structure |
|---|---|
| 3,4-Dihydroisoquinoline | Aromatic scaffold for bioactivity |
| Furan | Solubility and hydrogen bonding |
| Methanesulfonamide | Pharmacophore for target interaction |
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis is reported for this compound, analogous derivatives (e.g., chlorophenyl- or fluorophenyl-substituted variants) suggest a multi-step approach :
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Formation of the Ethyl Backbone:
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Condensation of furan-2-carbaldehyde with a dihydroisoquinoline precursor.
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Reduction of the resulting imine to form the ethylamine intermediate.
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Sulfonamide Incorporation:
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Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.
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Example Reaction:
Reactivity
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Nucleophilic Substitution: The sulfonamide group may undergo reactions at the sulfur center.
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Oxidation: The furan ring is susceptible to oxidative cleavage under strong conditions (e.g., with ozone).
Physicochemical Properties
Predicted Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonamide and furan groups.
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logP: Estimated at 2.1 (indicating moderate lipophilicity).
Table 2: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 319.4 g/mol |
| logP | 2.1 |
| Hydrogen Bond Donors | 2 (NH in sulfonamide) |
| Hydrogen Bond Acceptors | 5 |
Biological Activity and Applications
Mechanistic Insights
Structural analogs (e.g., chlorophenyl derivatives) exhibit activity as enzyme inhibitors or receptor modulators . For example:
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PRMT5 Inhibition: Sulfonamide-containing compounds like EPZ015866 block protein arginine methyltransferases, impacting epigenetic regulation .
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Osteoclast Differentiation Suppression: Methanesulfonamide derivatives inhibit NF-κB nuclear translocation, reducing bone resorption .
Comparative Analysis with Analogous Compounds
Structural Modifications and Activity
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Chlorophenyl Derivative (CAS 1208424-15-0): Enhanced lipophilicity (logP = 3.8) and activity in enzyme assays.
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Fluorophenyl Derivative (CAS 898416-67-6): Improved metabolic stability due to fluorine’s electron-withdrawing effects .
Table 3: Comparison with Sulfonamide Analogs
| Compound | Molecular Weight | logP | Key Modification |
|---|---|---|---|
| Target Compound | 319.4 | 2.1 | Methanesulfonamide |
| 1-(3-Chlorophenyl) Derivative | 430.95 | 3.8 | Chlorophenyl group |
| 4-Fluorobenzenesulfonamide | 400.5 | 3.2 | Fluorophenyl group |
Future Research Directions
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Synthetic Optimization: Streamlining the synthesis to improve yield and purity.
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Target Identification: High-throughput screening to elucidate biological targets.
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ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.
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